

Synthesis and characterization of 3-Hydroxy-2-nitrobenzaldehyde.

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Compound of Interest

Compound Name: **3-Hydroxy-2-nitrobenzaldehyde**

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An In-depth Technical Guide to the Synthesis and Characterization of **3-Hydroxy-2-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of **3-Hydroxy-2-nitrobenzaldehyde** ($C_7H_5NO_4$), a pivotal chemical intermediate. With its distinct arrangement of hydroxyl, nitro, and aldehyde functional groups on an aromatic scaffold, this compound serves as a versatile building block in the development of novel pharmaceuticals, dyes, and fine chemicals.^{[1][2]} This document is structured to deliver not only procedural steps but also the underlying scientific rationale, offering researchers, scientists, and drug development professionals a robust resource for their work. We will delve into a field-proven synthetic route via electrophilic nitration of 3-hydroxybenzaldehyde, followed by a detailed protocol for purification and a multi-technique approach to structural characterization, including NMR, IR, and Mass Spectrometry.

Introduction: The Strategic Importance of 3-Hydroxy-2-nitrobenzaldehyde

3-Hydroxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde whose value lies in its unique electronic and structural properties. The presence of an electron-donating hydroxyl group and two electron-withdrawing groups (nitro and aldehyde) on the same benzene ring creates a molecule with multiple reactive sites. This configuration allows for a diverse range of

chemical transformations, making it a strategic precursor for synthesizing more complex molecules.

Notably, the aldehyde group is a prime site for condensation reactions, particularly with primary amines to form Schiff bases, a class of compounds widely investigated in medicinal chemistry for their broad spectrum of biological activities.^[2] Furthermore, the nitro group can be readily reduced to an amine, opening pathways to various heterocyclic compounds and other functionalized derivatives. This guide provides the foundational knowledge required to reliably synthesize and validate this important chemical building block.

Synthesis: A Regioselective Challenge

The most direct and common approach to synthesizing **3-Hydroxy-2-nitrobenzaldehyde** is the electrophilic aromatic substitution (nitration) of its precursor, 3-hydroxybenzaldehyde.

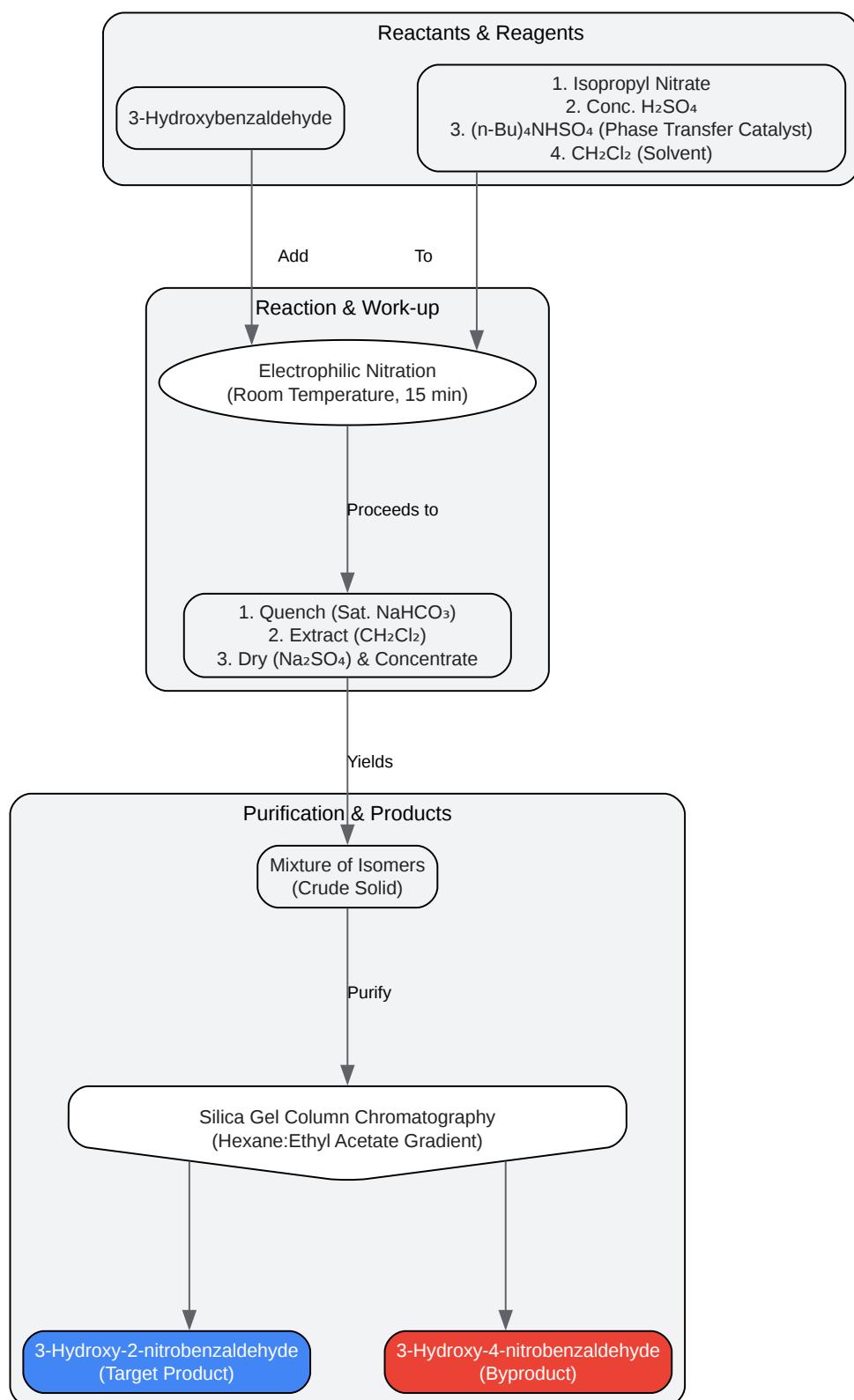
The Underlying Chemistry: Directing Group Effects

The synthesis presents a classic regioselectivity challenge. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the aldehyde (-CHO) group is a deactivating group that directs to the meta position (position 5). When both are present on the ring in a meta relationship, their directing effects are synergistic for some positions and conflicting for others.

- -OH group directs to: C2, C4, C6
- -CHO group directs to: C5

The nitration of 3-hydroxybenzaldehyde, therefore, predictably yields a mixture of isomers, primarily the 2-nitro and 4-nitro products, with the 6-nitro isomer also possible. The protocol detailed below is optimized to manage this complexity and facilitate the isolation of the desired **3-hydroxy-2-nitrobenzaldehyde** isomer.^[3]

Synthetic Pathway Diagram



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Caption: Synthetic workflow for **3-Hydroxy-2-nitrobenzaldehyde**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[\[3\]](#)

- Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol, 618 mg) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol, 85.0 mg).
- Addition of Nitrating Agent: Add isopropyl nitrate (12.5 mmol, 1.27 mL) to the mixture.
- Initiation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (610 μ L) dropwise. Causality Note: The slow, cooled addition is critical to control the exothermic nature of the reaction and minimize side-product formation.
- Reaction: Remove the ice bath and stir the reaction mixture vigorously at room temperature for 15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Carefully transfer the reaction mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution to quench the acid.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Adsorb the resulting crude solid onto a small amount of silica gel. Purify by flash column chromatography using a hexane:ethyl acetate gradient eluent (starting from 99:1 to 4:1). The two major isomers are well-separated.
 - 3-Hydroxy-4-nitrobenzaldehyde (byproduct) elutes first (R_f = 0.44 in 3:1 hexane:ethyl acetate).
 - **3-Hydroxy-2-nitrobenzaldehyde** (target product) elutes second (R_f = 0.19 in 3:1 hexane:ethyl acetate).
- Isolation: Collect the fractions containing the target product, combine them, and remove the solvent under reduced pressure to yield **3-Hydroxy-2-nitrobenzaldehyde** as a light yellow

solid. A typical yield for this isomer is around 47%.[\[3\]](#)

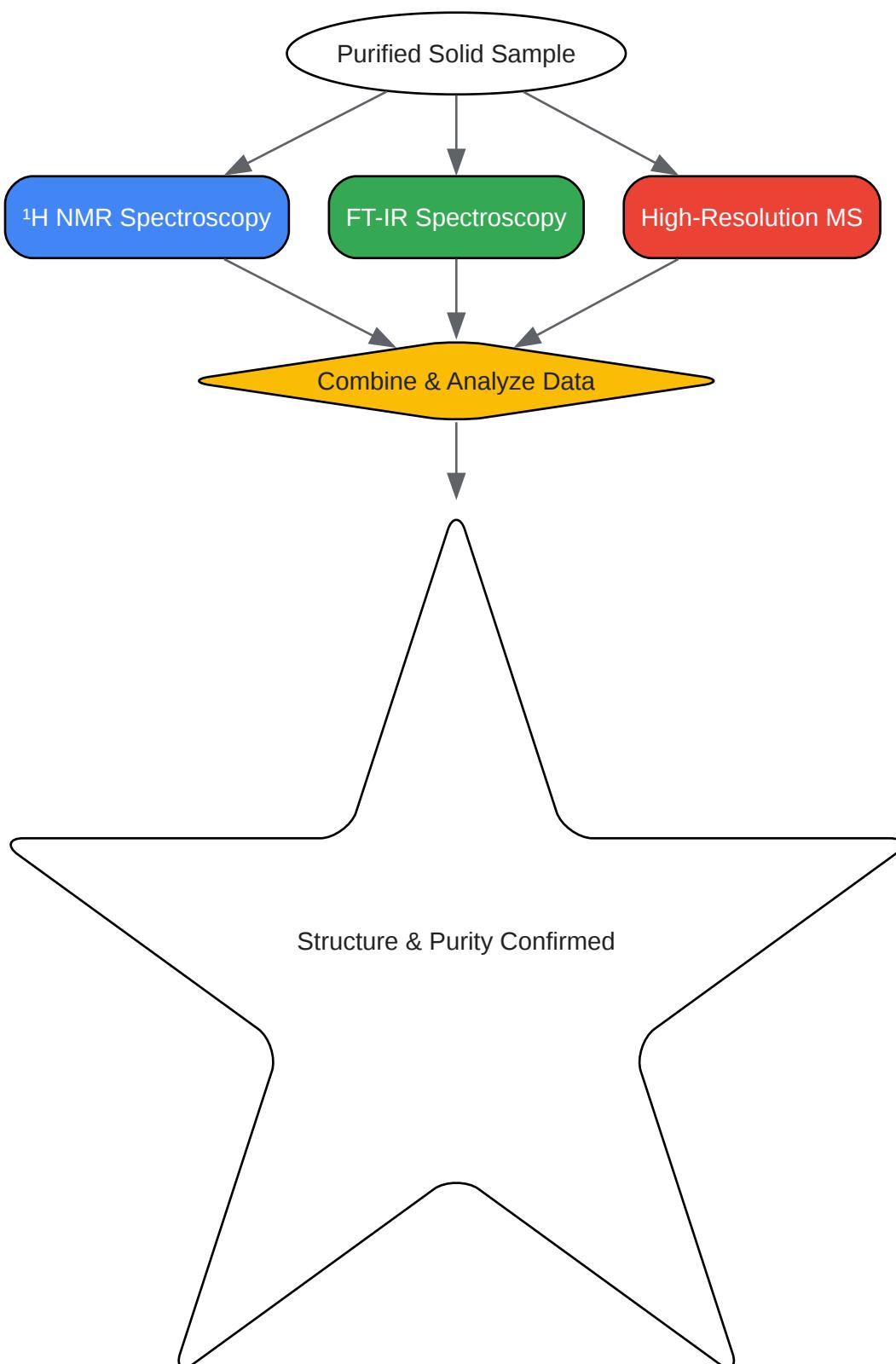
Comprehensive Characterization

Once synthesized and purified, the identity and purity of **3-Hydroxy-2-nitrobenzaldehyde** must be unequivocally confirmed. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physical and Chemical Properties

Property	Value	Source
Appearance	Light yellow solid	[3]
Molecular Formula	C ₇ H ₅ NO ₄	[4] [5]
Molecular Weight	167.12 g/mol	[4]
CAS Number	42123-33-1	[4] [5] [6]

Spectroscopic Analysis Workflow



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Caption: Workflow for the structural characterization of the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the precise isomeric structure. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

- Expert Interpretation: The aldehydic proton (-CHO) is expected to be significantly downfield (high ppm) due to the strong deshielding effect of the carbonyl group.^[7] The phenolic proton (-OH) will also be downfield and may appear as a broad singlet. The three protons on the aromatic ring will exhibit a specific splitting pattern (coupling) that is characteristic of the 1,2,3-substitution pattern.

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Coupling Constant (J)
10.40 ppm	Singlet (s)	1H	-OH	N/A
10.30 ppm	Singlet (s)	1H	-CHO	N/A
7.67 ppm	Doublet of doublets (dd)	1H	Ar-H	8.3, 7.4 Hz
7.37 ppm	Doublet of doublets (dd)	1H	Ar-H	8.3, 1.4 Hz
7.31 ppm	Doublet of doublets (dd)	1H	Ar-H	7.4, 1.4 Hz

Data acquired in CDCl_3 at 400 MHz.^[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

- Expert Interpretation: A broad O-H stretching band is expected due to intramolecular hydrogen bonding between the hydroxyl and the ortho-nitro group. The C=O stretch of the

aldehyde will be sharp and intense. The nitro group will show two distinct stretching frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3200-3400 (broad)	O-H Stretch (H-bonded)	Hydroxyl (-OH)
~3000-3100	C-H Stretch	Aromatic
~2800-2900	C-H Stretch	Aldehyde (-CHO)
~1680-1700	C=O Stretch	Aldehyde (-CHO)
~1520-1560	N-O Asymmetric Stretch	Nitro (-NO ₂)
~1340-1380	N-O Symmetric Stretch	Nitro (-NO ₂)
~1600, ~1470	C=C Stretch	Aromatic Ring

Expected values based on typical group frequencies and analysis of related compounds.

[8]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the molecule, which can be used to confirm its elemental composition.

- Expert Interpretation: The data confirms the molecular formula by matching the measured mass to the calculated mass to within a very small margin of error (typically <5 ppm). The data reported is for the ammonium adduct [M+NH₄]⁺.

Parameter	Value
Ionization Mode	DART (Direct Analysis in Real Time)
Adduct	$[M + NH_4]^+$
Calculated m/z	185.0557
Measured m/z	185.0559
Data from D.A. Learmonth et al.[3]	

Detailed Experimental Protocols: Characterization

- ¹H NMR Spectroscopy:
 - Dissolve ~5-10 mg of the purified solid in ~0.7 mL of deuterated chloroform ($CDCl_3$).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak ($CDCl_3$ at 7.26 ppm).
- FT-IR Spectroscopy:
 - Ensure the crystal of the ATR (Attenuated Total Reflectance) accessory is clean.
 - Record a background spectrum.
 - Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
 - Collect the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- High-Resolution Mass Spectrometry (HRMS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- Introduce the sample into the mass spectrometer via the selected ionization source (e.g., DART, ESI).
- Acquire the mass spectrum in positive ion mode to observe the desired adducts (e.g., $[M+H]^+$ or $[M+NH_4]^+$).
- Determine the accurate mass of the molecular ion peak and compare it to the theoretical mass calculated for the formula $C_7H_5NO_4$.

Conclusion and Future Directions

This guide has detailed a reliable and well-documented method for the synthesis and comprehensive characterization of **3-Hydroxy-2-nitrobenzaldehyde**. The electrophilic nitration of 3-hydroxybenzaldehyde, while producing isomers, allows for the effective isolation of the target compound through standard chromatographic techniques. The structural identity and purity are rigorously confirmed by a suite of spectroscopic methods, providing a self-validating data package essential for high-level research and development. As a versatile intermediate, the successful synthesis of **3-Hydroxy-2-nitrobenzaldehyde** opens the door to the exploration of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.

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